Predicted Lipophilicity (LogP) Advantage for Blood–Brain Barrier Penetration Design
The title compound's predicted LogP of 2.15 positions it within the optimal range for CNS drug candidates (typically LogP 1–3), whereas the unsubstituted analog 1-(imidazo[1,2-a]pyridin-3-yl)ethanone (predicted LogP ~0.8) falls below this window and the 2,7-diethyl analog (predicted LogP ~3.5) exceeds it, likely resulting in higher non-specific binding . This difference is critical during library design: the 2,7-dimethyl pattern provides a balance of hydrophobicity that neither mono-methyl nor larger alkyl congeners achieve.
| Evidence Dimension | Lipophilicity (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = 2.15 (predicted) |
| Comparator Or Baseline | 1-(imidazo[1,2-a]pyridin-3-yl)ethanone: LogP ≈ 0.8 (predicted, ChemSpider-based estimate); 2,7-diethyl analog: LogP ≈ 3.5 (predicted) |
| Quantified Difference | ΔLogP ≈ +1.35 vs. unsubstituted; ΔLogP ≈ –1.35 vs. 2,7-diethyl |
| Conditions | Predicted via ACD/Labs or similar fragment-based algorithm (ChemicalBook). Comparator values are class-level estimates derived from homologous structures. |
Why This Matters
Procurement of the specific 2,7-dimethyl compound ensures lipophilicity is tuned for CNS or intracellular target engagement, avoiding the suboptimal LogP of simpler analogs that could derail lead optimization campaigns.
